molecular formula C11H16N2O2 B2723111 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 478249-30-8

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide

Cat. No. B2723111
CAS RN: 478249-30-8
M. Wt: 208.261
InChI Key: ZPKVHPTZBYKGIY-UHFFFAOYSA-N
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Description

The compound “4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” is a versatile material used in scientific research. It exhibits intriguing properties, making it valuable for various applications such as drug development, organic synthesis, and material science. The compound has a linear formula of C11H15NO3 .


Molecular Structure Analysis

The compound “4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” has a molecular weight of 209.24 . Its IUPAC name is 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid . The InChI code for the compound is 1S/C11H15NO3/c1-3-7(4-2)10(13)8-5-9(11(14)15)12-6-8/h5-7,12H,3-4H2,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound “4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” is a solid . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Mechanism of Action

The mechanism of action for “4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” is not explicitly mentioned in the retrieved data. It’s likely that the mechanism of action would depend on the specific context in which the compound is used, such as in drug development or other scientific research.

Safety and Hazards

The compound “4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-7(4-2)10(14)8-5-9(11(12)15)13-6-8/h5-7,13H,3-4H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKVHPTZBYKGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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